molecular formula C14H13F3N2O B1407720 1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1350760-06-3

1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1407720
M. Wt: 282.26 g/mol
InChI Key: CLBRSJWAWUHQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde, also known as 1-(t-butyl)-3-(2,3,4-trifluorophenyl)pyrazole-4-carboxaldehyde, is a synthetic compound used in a variety of scientific applications. It is a highly fluorinated organic compound with a pyrazole ring structure and a carboxaldehyde group. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Environmental Impact and Applications

Synthetic phenolic antioxidants (SPAs), including compounds similar to the targeted compound, are employed in various industrial and commercial products to prolong shelf life by retarding oxidative reactions. Research has shown that SPAs are found in different environmental matrices such as indoor dust, outdoor air particulates, and bodies of water. SPAs like BHT and DBP have also been detected in humans in various forms, suggesting widespread exposure. The toxicity studies of SPAs indicate potential hepatic toxicity, endocrine-disrupting effects, and carcinogenic properties. The transformation products of these SPAs might exhibit even more severe toxic effects, such as DNA damage at low concentrations. Future research directions include examining novel high molecular weight SPAs, studying the effects of co-exposure to multiple SPAs, and designing new SPAs with lower toxicity and migration ability to reduce environmental pollution (Liu & Mabury, 2020).

Organic Synthesis and Catalysis

In the realm of organic synthesis, compounds like the targeted chemical are used in various catalytic processes. These include Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, aromatic alkylation of phenol with aldehydes and ketones, acetalization, alkane oxidation with tert-butyl hydroperoxide, and reactions like the Prins reaction and intra-molecular carbonyl-ene reaction. These catalytic processes are crucial in synthesizing various organic compounds, including flavor compounds in foods, pharmaceuticals, and materials for industrial applications. The reusability of clay catalysts in these reactions adds an additional merit for their use in organic synthesis (Tateiwa & Uemura, 1997).

Applications in Fuel and Energy

Compounds similar to the targeted chemical are also used in the production of fuel additives like Methyl Tert-butyl Ether (MTBE). MTBE improves fuel performance and reduces hazardous emissions. Research has been focused on finding new techniques for the efficient production and purification of MTBE, with particular interest in membrane methods like pervaporation due to its high selectivity and operational stability in separating organic mixtures. These studies are pivotal in enhancing the production process and ensuring the purity of MTBE, thereby contributing to better fuel performance and reduced environmental impact (Pulyalina et al., 2020).

properties

IUPAC Name

1-tert-butyl-3-(2,3,4-trifluorophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c1-14(2,3)19-6-8(7-20)13(18-19)9-4-5-10(15)12(17)11(9)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBRSJWAWUHQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C2=C(C(=C(C=C2)F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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